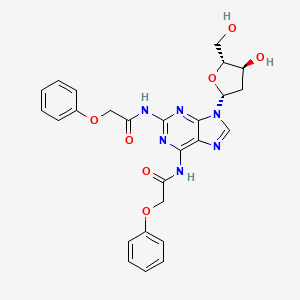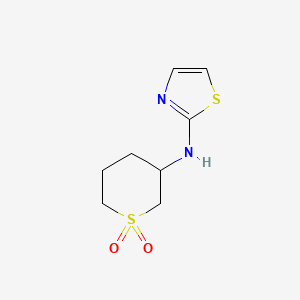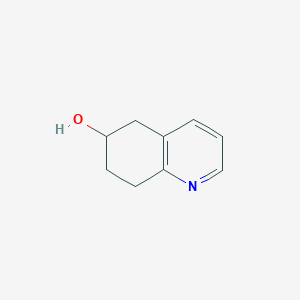
3,3'-Dihexyloxacarbocyanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Dihexyloxacarbocyanine: is a lipophilic fluorescent dye commonly used in cell biology and biochemistry. It is known for its ability to selectively stain cellular membranes, particularly the mitochondria and endoplasmic reticulum. This compound is valuable for visualizing cellular structures and studying various cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: 3,3’-Dihexyloxacarbocyanine can be synthesized through a condensation reaction between 3-hexyl-2-methylbenzoxazolium iodide and 3-hexyl-2-methylbenzoxazolium iodide in the presence of a base. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of 3,3’-Dihexyloxacarbocyanine involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions:
Oxidation: 3,3’-Dihexyloxacarbocyanine can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, especially at the benzoxazolium ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophilic reagents under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of 3,3’-Dihexyloxacarbocyanine.
Reduction: Reduced forms of the compound.
Substitution: Substituted benzoxazolium derivatives.
科学研究应用
Chemistry:
- Used as a fluorescent probe to study membrane dynamics and interactions.
- Employed in the synthesis of other fluorescent compounds.
Biology:
- Stains mitochondria and endoplasmic reticulum in live cells, aiding in the visualization of these organelles.
- Used to monitor changes in mitochondrial membrane potential, which is crucial for studying apoptosis and other cellular processes .
Medicine:
- Applied in diagnostic assays to detect cellular changes and abnormalities.
- Utilized in research on cancer treatment, particularly in photodynamic therapy .
Industry:
- Incorporated in the manufacturing of diagnostic kits and assays.
- Used in the production of fluorescent dyes for various applications .
作用机制
3,3’-Dihexyloxacarbocyanine exerts its effects by integrating into cellular membranes due to its lipophilic nature. It selectively accumulates in the mitochondria and endoplasmic reticulum. Upon excitation with light, it emits fluorescence, allowing for the visualization of these organelles. The compound can also disrupt microtubules and inhibit organelle motility when photoexcited, leading to cell death .
相似化合物的比较
- 3,3’-Dipropylthiacarbocyanine iodide
- 3,3’-Diethyloxacarbocyanine iodide
- 3,3’-Dioctadecyloxacarbocyanine perchlorate
- 1,1’-Diethyl-2,2’-cyanine iodide
- 3,3’-Diethylthiacarbocyanine iodide
Comparison: 3,3’-Dihexyloxacarbocyanine is unique due to its specific staining properties and high selectivity for mitochondria and endoplasmic reticulum. Compared to other similar compounds, it offers a balance of lipophilicity and fluorescence intensity, making it particularly useful for live-cell imaging and studies involving membrane potential .
属性
分子式 |
C29H37N2O2+ |
|---|---|
分子量 |
445.6 g/mol |
IUPAC 名称 |
(2Z)-3-hexyl-2-[(E)-3-(3-hexyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole |
InChI |
InChI=1S/C29H37N2O2/c1-3-5-7-13-22-30-24-16-9-11-18-26(24)32-28(30)20-15-21-29-31(23-14-8-6-4-2)25-17-10-12-19-27(25)33-29/h9-12,15-21H,3-8,13-14,22-23H2,1-2H3/q+1 |
InChI 键 |
GKLGUKVTTNJEBK-UHFFFAOYSA-N |
手性 SMILES |
CCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCC |
规范 SMILES |
CCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


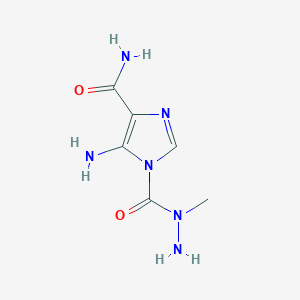

![{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}acetic acid](/img/structure/B12934634.png)
![tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)
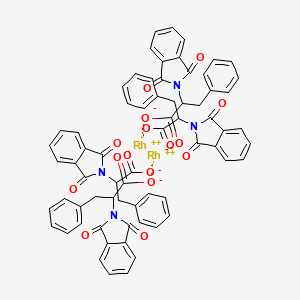
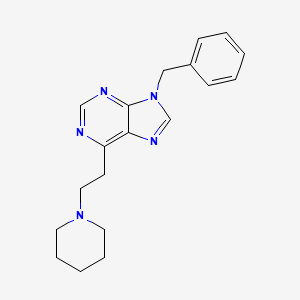
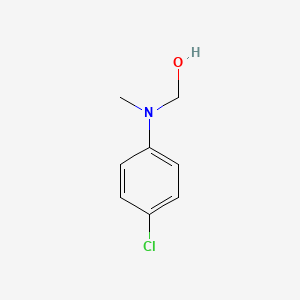
![Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12934657.png)

